molecular formula C16H14N2O2S B3001648 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-12-9

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B3001648
CAS No.: 339014-12-9
M. Wt: 298.36
InChI Key: DHFNLQAAGHQHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at positions 2 and 5 with aromatic groups. The 2-position carries a 4-methoxyphenyl ring, while the 5-position is substituted with a 2-(methylsulfanyl)phenyl moiety. This structural combination makes the compound a candidate for diverse applications, including pharmaceuticals and materials science, though its specific biological or physicochemical properties require further empirical validation .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-19-12-9-7-11(8-10-12)15-17-18-16(20-15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNLQAAGHQHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

The pharmacological and functional properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent groups at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Key Observations :

Anticancer Activity : Chloro- and fluoro-substituted derivatives (e.g., compound 106 ) exhibit strong growth inhibition in cancer cell lines. The target compound’s methylsulfanyl group may mimic sulfur-containing analogs (e.g., thiadiazoles ), which show apoptosis-inducing effects.

Antibacterial Potency: Phenoxymethyl substituents (e.g., 5I-1 ) enhance activity due to structural flexibility and hydrogen-bonding capacity. The target’s methylsulfanyl group, though less flexible, may improve lipophilicity for membrane penetration.

CNS Activity : Nitro groups (strong electron-withdrawing) in XIV correlate with CNS depressant effects. The target’s methoxy group (electron-donating) may reduce such activity unless balanced by the methylsulfanyl’s electronic effects.

Antifungal Efficacy : Sulfonyl derivatives (e.g., Ia ) show broad-spectrum activity, suggesting that oxidation of the target’s methylsulfanyl to sulfonyl could enhance potency.

Electronic and Structural Comparisons
  • Electron-Donating vs. Methylsulfanyl (-SCH₃) at position 5 introduces mild electron-withdrawing effects, which may stabilize charge transfer in materials science applications (e.g., OLEDs ).
  • Sulfur-Containing Substituents :
    • Methylsulfanyl (thioether) is less polar than sulfonyl (-SO₂-) but may act as a hydrogen-bond acceptor. Sulfonyl derivatives (e.g., 20 ) exhibit higher antibacterial activity due to stronger electron withdrawal and metabolic stability.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves bond lengths (C–N: ~1.32 Å, C–O: ~1.36 Å) and dihedral angles between aromatic rings, critical for validating spatial arrangement .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 343.08) .

How can researchers design in vitro assays to evaluate the anticancer or anti-inflammatory potential of this compound?

Basic Research Question

  • Anticancer activity :
    • Cell viability assays : Use MTS or MTT assays on HT-29 (colon) and MDA-MB-231 (breast) adenocarcinoma cell lines at concentrations 1–100 μM .
    • Apoptosis and cell cycle analysis : Flow cytometry with Annexin V/PI staining and propidium iodide DNA labeling .
  • Anti-inflammatory activity :
    • Carrageenan-induced paw edema : Administer 20 mg/kg in rodent models; compare activity to indomethacin (baseline: 64.3% inhibition) .

What computational approaches are used to predict the pharmacological targets and electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess reactivity and charge transfer properties .
  • Molecular docking : Target STAT3 or miR-21 (anticancer) using AutoDock Vina; validate binding affinities (<-8.0 kcal/mol) .
  • PASS software : Predict biological activity spectra (e.g., probability scores >0.7 for PARP inhibition) .

How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Advanced Research Question

  • Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to improve anticancer potency .
  • Toxicity screening : Use Daphnia magna assays (24 h LC₅₀ > 100 mg/L) and rat acute toxicity models to prioritize low-risk derivatives .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Dose-response validation : Replicate assays at standardized concentrations (e.g., 10–50 μM) to resolve discrepancies in IC₅₀ values .
  • Structural analogs : Compare activity of 2-(4-methoxyphenyl) derivatives with 2-(4-chlorophenyl) variants to isolate substituent effects .

What non-pharmacological applications (e.g., materials science) are emerging for this oxadiazole derivative?

Advanced Research Question

  • Scintillator dopants : Incorporate into polymer matrices (e.g., polystyrene) for radiation detection; optimize fluorescence quantum yield (>0.8) via tert-butylphenyl substitutions .
  • Electron-transport materials : Evaluate charge mobility (µe > 10⁻³ cm²/V·s) in OLEDs using time-of-flight (TOF) measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.